2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride
Overview
Description
2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride is a chemical compound with the CAS Number: 1951440-10-0 . It has a molecular weight of 277.59 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrN2.ClH/c11-10-3-1-2-9 (13-10)8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H . This code provides a unique identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthetic Applications and Chemical Properties
Synthesis and Biological Activity of Pyridine Derivatives : A study reported the synthesis and characterization of a compound structurally related to 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride, demonstrating its potential for fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Reactions with Lithium Piperidide : Research explored the reactions of bromoethoxypyridines with lithium piperidide, highlighting the compound's role in synthesizing dipiperidinopyridine derivatives, which could be intermediates for further chemical transformations (H. Plas et al., 2010).
Synthesis of Pyridine Substituted Amino Acids : This paper describes the synthesis of new derivatives of amino acids modified with a pyridin-2-yl substituent, showcasing a method that could potentially apply to compounds similar to this compound for investigating their biological activity (S. Shilin et al., 2019).
Synthesis of Pyridinecarboxylates : A study focused on the preparation of pyridinecarboxylate derivatives through reactions involving compounds similar to this compound, indicating their potential in exploring vasodilation properties (A. S. Girgis et al., 2008).
Microwave Assisted Synthesis of Pyrimidine Derivatives : Research on the microwave-assisted synthesis of pyrimidine derivatives from compounds structurally related to this compound explored their analgesic and ulcerogenic activity, providing insights into their potential pharmaceutical applications (A. Chaudhary et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-bromo-6-(piperidin-4-yl)pyridine hydrochloride, have been known to interfere with specific molecules involved in the growth and proliferation of cancer cells .
Mode of Action
It’s suggested that the reaction proceeds through an outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations .
Biochemical Pathways
It’s known that piperidine derivatives can inhibit tubulin polymerization , which is a crucial process in cell division and could potentially affect multiple downstream pathways.
Result of Action
It’s known that piperidine derivatives can express strong antiproliferative activity by inhibiting tubulin polymerization .
Action Environment
It’s recommended that the compound be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Properties
IUPAC Name |
2-bromo-6-piperidin-4-ylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.ClH/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDENSTRDWUFJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.